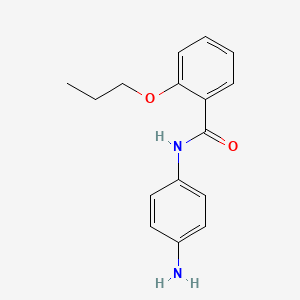

N-(4-Aminophenyl)-2-propoxybenzamide

Description

N-(4-Aminophenyl)-2-propoxybenzamide is an organic compound that features a benzamide core with an aminophenyl and a propoxy group attached

Properties

IUPAC Name |

N-(4-aminophenyl)-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKCFZOBSPNTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291506 | |

| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020054-03-8 | |

| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-propoxybenzamide typically involves the acylation of 4-aminophenol with 2-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Alkyl halides in the presence of a base like sodium hydride can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: The original amino compound.

Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

N-(4-Aminophenyl)-2-propoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

N-(4-Aminophenyl)benzamide: Lacks the propoxy group, making it less hydrophobic.

2-Propoxybenzamide: Lacks the aminophenyl group, reducing its potential for hydrogen bonding.

4-Amino-N-(4-aminophenyl)benzamide: Contains an additional amino group, increasing its potential for hydrogen bonding and reactivity.

Uniqueness

N-(4-Aminophenyl)-2-propoxybenzamide is unique due to the presence of both the aminophenyl and propoxy groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in chemistry, biology, and industry.

Biological Activity

N-(4-Aminophenyl)-2-propoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and epigenetic modulation. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a propoxy group attached to a benzamide structure, with an amino group ortho to the benzamide nitrogen. This structural configuration is significant for its interaction with biological targets.

The compound primarily acts as an inhibitor of DNA methyltransferases (DNMTs) , which are crucial enzymes involved in the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound can potentially reactivate silenced tumor suppressor genes, making it a candidate for cancer treatment.

Inhibition of DNA Methyltransferases

Research has shown that this compound exhibits potent inhibitory activity against DNMT1 and DNMT3A. A study reported that derivatives of this compound demonstrated significant cytotoxicity against leukemia cell lines, with some derivatives achieving an EC50 value as low as 0.9 μM for DNMT3A inhibition . The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic substituents could enhance or diminish its inhibitory potency.

Antitumor Effects

In addition to its role as a DNMT inhibitor, this compound has shown promise in antitumor activity . In vitro assays indicated that the compound could induce apoptosis in cancer cell lines by disrupting cell cycle progression. For instance, compounds similar to this compound have been linked to G2/M phase arrest in HepG2 cells, suggesting a mechanism that may contribute to its antitumor effects .

Study on Epigenetic Modulation

A notable study explored the effects of this compound on gene expression in leukemia cells. The compound was found to significantly reactivate genes silenced by hypermethylation, such as P16 and MLH1 , thereby restoring their expression levels . This reactivation was accompanied by decreased methylation levels at the corresponding gene promoters.

Cytotoxicity Assessment

The cytotoxic effects were assessed across various cancer cell lines. In one study, several derivatives of this compound were tested for their ability to inhibit cell growth. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutic agents .

Data Tables

| Compound Name | Target Enzyme | EC50 (μM) | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | DNMT3A | 0.9 | - | Potent inhibitor |

| Derivative 12 | DNMT1 | 15 | - | Moderate inhibition |

| Derivative 31 | G9a | 28 | - | Weak inhibition |

| NA | HDAC1 | 0.095 | - | Class I selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.